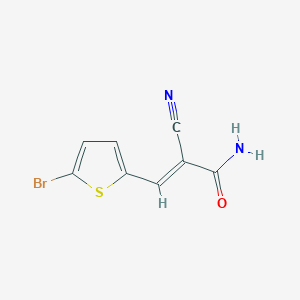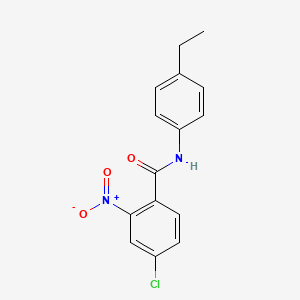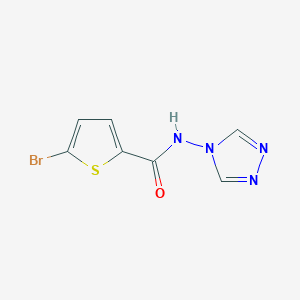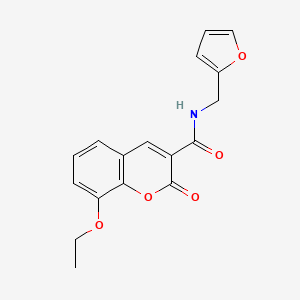![molecular formula C22H21NOS B5709809 N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide, also known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of benzamides and has shown promising results in preclinical studies as a potential anticancer agent.
Wissenschaftliche Forschungsanwendungen
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been extensively studied for its potential applications in cancer therapy. It has shown promising results in preclinical studies as a potent anticancer agent against various cancer cell lines, including breast, lung, colon, and prostate cancer. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells.
Wirkmechanismus
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide exerts its anticancer activity by binding to the colchicine site of tubulin, which is a critical component of the cytoskeleton. This binding inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has also been shown to interfere with the formation of microtubule bundles and disrupt the mitotic spindle, leading to mitotic arrest and cell death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and potent anticancer activity. However, its limitations include its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.
Zukünftige Richtungen
For research include further optimization of the compound's structure to improve its pharmacokinetic properties, identification of biomarkers for patient selection, and evaluation of its efficacy in clinical trials. Additionally, N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide may have potential applications in other fields, including neurodegenerative diseases and infectious diseases, which warrant further investigation.
Synthesemethoden
The synthesis of N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide involves the reaction of 4-methylbenzylamine with 4-[(phenylthio)methyl]benzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide in high yield and purity.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-(phenylsulfanylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NOS/c1-17-7-9-18(10-8-17)15-23-22(24)20-13-11-19(12-14-20)16-25-21-5-3-2-4-6-21/h2-14H,15-16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXCDFPAKGGYGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-4-[(phenylsulfanyl)methyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,5,6-tetramethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709732.png)

![2-fluoro-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709744.png)


![N-[4-(aminosulfonyl)benzyl]-3-phenylacrylamide](/img/structure/B5709756.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5709775.png)
![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)

![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![1-(4-methoxyphenyl)-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5709823.png)

![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)